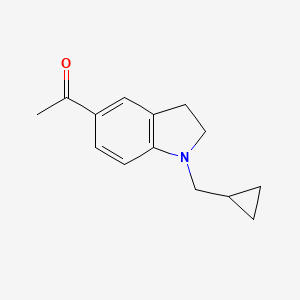

1-(1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-yl)-ethanone

Description

Properties

IUPAC Name |

1-[1-(cyclopropylmethyl)-2,3-dihydroindol-5-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c1-10(16)12-4-5-14-13(8-12)6-7-15(14)9-11-2-3-11/h4-5,8,11H,2-3,6-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFZILHXRWPBJLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)N(CC2)CC3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation: Indoline Core Synthesis

The 2,3-dihydro-1H-indole (indoline) core is commonly prepared via reduction of indole derivatives. Catalytic hydrogenation using palladium on carbon (Pd/C) under atmospheric pressure in EtOAc/EtOH solvent mixtures is a standard method to obtain indoline intermediates with high selectivity and yield.

Alternative chemical reductions using sodium polysulfide or other reductants have been reported but often yield mixtures or lower purity products.

N-Cyclopropylmethyl Substitution

The introduction of the cyclopropylmethyl group on the nitrogen atom of indoline is generally achieved via N-alkylation using cyclopropylmethyl halides (e.g., bromide or chloride) under basic conditions.

One-pot procedures involving the activation of the indoline nitrogen followed by nucleophilic substitution with cyclopropylmethyl halides have been reported, although yields vary depending on the reaction conditions and protecting groups employed.

Protection of sensitive hydroxyl groups or other functionalities during alkylation is often necessary to avoid side reactions.

Acetylation at the 5-Position

The ethanone (acetyl) group at the 5-position of the indoline ring is introduced via acylation reactions .

A common approach involves the reaction of the indoline derivative with acetyl chloride or acetic anhydride in the presence of bases such as triethylamine and catalysts like 4-dimethylaminopyridine (DMAP) in anhydrous solvents (e.g., dichloromethane or 1,2-dichloroethane).

Reaction temperatures typically range from 0 °C to room temperature or slightly elevated temperatures (up to 80 °C) to optimize yield and minimize byproduct formation.

Purification is usually accomplished by silica gel column chromatography using petroleum ether/ethyl acetate mixtures as eluents, with typical yields around 30-40% over multiple steps.

Detailed Stepwise Synthetic Procedure (Representative Example)

Analytical and Characterization Data

Nuclear Magnetic Resonance (NMR): ^1H NMR and ^13C NMR spectra confirm the substitution pattern. Typical chemical shifts for the acetyl methyl group appear around δ 2.5 ppm, and aromatic protons resonate between δ 7.0–7.5 ppm.

Mass Spectrometry (MS): Electrospray ionization (ESI) MS confirms molecular weight consistent with the target compound.

Purity: Chromatographic purification yields white to yellow solids or oils with purity >95% as confirmed by TLC and NMR.

Research Findings and Optimization Notes

The use of protecting groups on hydroxyl or other reactive groups during multi-step synthesis improves overall yield and purity.

Catalytic hydrogenation conditions must be carefully controlled to avoid over-reduction or side reactions.

Acetylation efficiency is enhanced by the use of catalytic DMAP and controlled addition of acylating agents at low temperatures.

Alternative synthetic routes involving palladium-catalyzed cross-coupling and subsequent functional group transformations have been explored but are less common for this specific substitution pattern.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Remarks |

|---|---|---|

| Starting Material | 5-substituted indole or indoline | Commercial or synthesized via Fischer indole synthesis |

| Reduction Catalyst | Pd/C (10%), H2 atmosphere | Room temperature, atmospheric pressure |

| N-Alkylation Reagent | Cyclopropylmethyl bromide or chloride | Base: K2CO3 or triethylamine; solvent: DMF or CH2Cl2 |

| Acylation Agent | Acetyl chloride or acetic anhydride | Catalyst: DMAP; base: triethylamine; solvent: CH2Cl2 or DCE |

| Reaction Temperature | 0 °C to 80 °C | Step-dependent |

| Purification | Silica gel chromatography | Eluent: petroleum ether/ethyl acetate (3:1 to 5:1) |

| Yield | 30-40% over multiple steps | Dependent on protection strategy and purification |

Chemical Reactions Analysis

Types of Reactions

1-(1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-yl)-ethanone can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studying its interactions with biological targets.

Medicine: Potential therapeutic applications due to its indole structure, which is common in many bioactive compounds.

Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-yl)-ethanone would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and proteins, influencing biological pathways and processes. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Indole Derivatives with Alkyl Groups

The following compounds share the 2,3-dihydroindole core and ethanone substituent but differ in the alkyl group attached to the indole nitrogen:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|---|

| 1-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-ethanone | 60821-63-8 | C₁₁H₁₃NO | 175.23 | Methyl group at N-position |

| 1-(1-Ethyl-2,3-dihydro-1H-indol-5-yl)-ethanone | 1600930-98-0 | C₁₂H₁₅NO | 189.26 | Ethyl group at N-position |

| Target Compound | 1601877-00-2 | C₁₄H₁₇NO | 215.29 | Cyclopropylmethyl at N-position |

Key Observations :

- Increasing molecular weight correlates with larger N-substituents (methyl → ethyl → cyclopropylmethyl).

Halogen-Substituted Indole Derivatives

1-(5-Chloro-1H-indol-3-yl)ethanone (CAS: 51843-24-4) differs in both substitution position and functional groups:

Comparison :

Functional Group Variants

Pyrrolidinone Derivative

1-(2,3-Dihydro-1H-indol-5-yl)pyrrolidin-2-one (CAS: 1341582-10-2):

- Molecular formula: C₁₂H₁₄N₂O

- Molecular weight: 202.26 g/mol

- The ethanone group is replaced by a pyrrolidin-2-one ring, introducing a secondary amide functional group .

Implications :

- The pyrrolidinone moiety may enhance hydrogen-bonding capacity, affecting solubility and target affinity.

- Increased nitrogen content could alter pharmacological profiles compared to the acetylated target compound.

Cathinone Analogs

This compound has been studied for psychoactive properties, highlighting the role of the ethanone group in modulating biological activity .

Multi-Substituted Indole Derivatives

1,1'-(Indoline-1,5-diyl)diethanone (CAS: 16078-35-6) and related compounds feature dual acetyl groups on the indole backbone:

Comparison :

- The dual acetyl groups increase polarity and may influence crystal packing or intermolecular interactions.

- Such compounds are often intermediates in synthesizing more complex pharmaceuticals.

Biological Activity

1-(1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-yl)-ethanone is a compound with unique structural features that suggest potential biological activities, particularly in the realm of neuropharmacology. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-(1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-yl)-ethanone is C14H17NO, with a molecular weight of approximately 215.29 g/mol. The compound contains an indole ring system which is often associated with various pharmacological effects due to its ability to interact with neurotransmitter receptors.

The biological activity of this compound is primarily attributed to its interaction with dopamine receptors, particularly the D3 receptor. Research indicates that similar compounds can act as selective agonists or antagonists at these receptors, influencing various signaling pathways involved in mood regulation and neuropsychiatric disorders .

Key Findings from Research:

- Dopamine Receptor Interaction: Studies have shown that compounds structurally related to 1-(1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-yl)-ethanone can exhibit selective activity towards D3 dopamine receptors, promoting β-arrestin translocation and G protein activation .

- Potential Antagonistic Effects: Some analogs demonstrate antagonistic properties at the D2 receptor, suggesting a complex interaction profile that could be exploited for therapeutic purposes in conditions like schizophrenia and addiction .

Pharmacological Properties

The pharmacological properties of 1-(1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-yl)-ethanone are still under investigation. However, it is hypothesized that the compound may exhibit:

- Neuroprotective Effects: Due to its potential interaction with sigma receptors which are implicated in neuroprotection and modulation of neurotransmitter systems .

- Antidepressant-like Activity: Given its structural similarity to known antidepressants, further exploration into its effects on serotonin and norepinephrine pathways may reveal additional therapeutic uses.

Molecular Modeling Studies

Computer-aided drug design techniques have been employed to predict the binding affinities of 1-(1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-yl)-ethanone to various biological targets. Molecular docking studies suggest that the unique cyclopropylmethyl substituent may enhance binding interactions with certain receptors compared to other indole derivatives.

Q & A

Q. Table 1: Example Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Key Parameters |

|---|---|---|---|

| 1 | NaH, DMF, 0°C, 24h | 70 | Base: 1.5 equiv NaH |

| 2 | Column chromatography (3:1 Hex/EA) | 85 | Gradient elution |

What spectroscopic and crystallographic methods are effective for structural characterization?

Level: Basic

Methodological Answer:

- NMR Spectroscopy: Use ¹H/¹³C NMR in CDCl₃ to confirm substitution patterns (e.g., cyclopropylmethyl protons at δ 0.5–1.2 ppm, indole aromatic protons at δ 6.8–7.4 ppm).

- X-ray Crystallography: Grow single crystals via slow evaporation (solvent: EtOAc/hexane). Collect data at 100 K using Mo Kα radiation. Solve structures with SHELXT and refine with SHELXL (R1 < 0.05). Anisotropic refinement is critical for resolving cyclopropyl ring geometry .

Q. Table 2: Crystallographic Data Parameters

| Parameter | Value |

|---|---|

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Software | SHELXL-2018 |

| Resolution | 0.84 Å |

What safety protocols are essential for handling this compound?

Level: Basic

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for all procedures.

- Storage: Store in airtight containers under argon at –20°C to prevent oxidation.

- Spill Management: Absorb with sand or inert material, dispose as hazardous waste.

- First Aid: For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

How can molecular docking predict biological targets of this compound?

Level: Advanced

Methodological Answer:

Ligand Preparation: Generate 3D conformers using Open Babel (MMFF94 force field).

Protein Selection: Retrieve target structures (e.g., kinases, GPCRs) from PDB. Remove water molecules and add polar hydrogens.

Docking: Use AutoDock Vina with a grid box covering the active site (20×20×20 Å). Set exhaustiveness to 8 for thorough sampling.

Validation: Re-dock co-crystallized ligands to ensure RMSD < 2.0 Å. Analyze binding modes for hydrogen bonds (e.g., indole NH with Asp side chains) and hydrophobic interactions (cyclopropyl group with nonpolar pockets) .

Q. Table 3: Docking Parameters

| Parameter | Setting |

|---|---|

| Scoring Function | Vina Score |

| Exhaustiveness | 8 |

| Binding Affinity | ≤ –8.0 kcal/mol |

How to resolve contradictions in pharmacological data across studies?

Level: Advanced

Methodological Answer:

- Assay Variability: Compare cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO ≤0.1%).

- Compound Integrity: Verify purity via HPLC (≥95%) and characterize degradation products with LC-MS.

- Structural Analogs: Test derivatives lacking the cyclopropylmethyl group to isolate its contribution. Cross-validate using SPR (binding kinetics) and enzymatic assays (IC₅₀) .

How to design SAR studies for the cyclopropylmethyl group?

Level: Advanced

Methodological Answer:

- Analog Synthesis: Replace cyclopropylmethyl with ethyl, isopropyl, or benzyl groups.

- Biological Testing: Assess potency in kinase inhibition or antimicrobial assays.

- Computational Analysis: Perform DFT calculations (e.g., Gaussian 16) to compare steric/electronic profiles. Correlate logP values (hydrophobicity) with activity trends.

Key Finding: Cyclopropylmethyl enhances metabolic stability by reducing CYP450 oxidation compared to linear alkyl chains .

Which crystallographic techniques resolve complex structural features?

Level: Advanced

Methodological Answer:

- Twinned Crystals: Use SHELXL with HKLF5 format to refine twin laws.

- Disorder Modeling: Split cyclopropylmethyl positions with free variables. Apply restraints to bond lengths/angles.

- High-Resolution Data: Collect at synchrotron sources (e.g., 0.5 Å resolution) to resolve electron density ambiguities .

How to assess metabolic stability and toxicity in preclinical models?

Level: Advanced

Methodological Answer:

- In Vitro Assays: Use liver microsomes (human/rat) to measure t₁/₂. Monitor CYP450 inhibition (IC₅₀) via fluorogenic substrates.

- In Vivo Studies: Administer 10 mg/kg (IV/PO) in rodents. Collect plasma for LC-MS/MS pharmacokinetics (AUC, Cmax).

- Toxicology: Perform Ames test (mutagenicity) and hERG assay (cardiotoxicity). Reference analogs with similar substituents for safety benchmarks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.